![molecular formula C10H11BrClF2N B7451471 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride](/img/structure/B7451471.png)
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes. This compound has been studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves the inhibition of LSD1. LSD1 is a histone demethylase that catalyzes the removal of methyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of LSD1 by 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride leads to an increase in histone methylation, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been shown to have biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to enhance the anti-tumor activity of other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is its potent inhibition of LSD1, which makes it a promising candidate for the development of therapeutic agents for the treatment of cancer and other diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride. One direction is the development of more potent and selective LSD1 inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of the potential applications of this compound in epigenetic research. Finally, the study of the biochemical and physiological effects of this compound in vivo may provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl 3,3-difluoropropionate in the presence of a catalyst to form 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-ol. The second step involves the reaction of the cyclobutan-1-ol with ammonium chloride in the presence of a reducing agent to form 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine. Finally, the amine is reacted with hydrochloric acid to form 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride.
Scientific Research Applications
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in the development of various diseases, including cancer. Inhibition of LSD1 has been shown to have therapeutic potential for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-8-3-1-7(2-4-8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQBHGHBQUJSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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